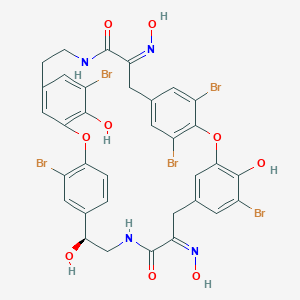
Bastadin 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bastadin 8 is a natural product found in Ianthella basta, Aiolochroia crassa, and other organisms with data available.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Bastadins are typically characterized by their macrocyclic structure, which includes unique a-oximino amides and a mixture of mono- and di-o-brominated diarylethers. The chemical complexity of bastadins, including Bastadin 8, presents challenges for synthesis but also offers opportunities for the development of novel therapeutic agents. Recent advancements in synthetic methodologies have facilitated the production of various bastadins, including this compound, through innovative approaches such as copper-promoted coupling reactions and other strategies that enhance yield and purity .
Biological Activities
1. Anticancer Properties
This compound has been shown to exhibit significant anticancer activity across various cancer cell lines. Studies indicate that it inhibits cell proliferation and induces apoptosis in human cancer cells. For instance, this compound has demonstrated efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines, where it reduced cell viability significantly compared to control groups .
The mechanism underlying its anticancer effects involves the modulation of critical signaling pathways related to cell cycle regulation and apoptosis. Specifically, this compound enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased rates of programmed cell death .
2. Modulation of Calcium Channels
Bastadins, including this compound, have been identified as modulators of the ryanodine receptor (RyR) complex. This interaction is crucial for calcium signaling within cells, which plays a vital role in various physiological processes including muscle contraction and neurotransmitter release. The ability of this compound to influence these channels suggests potential applications in treating diseases linked to calcium dysregulation .
Case Study 1: Anticancer Efficacy
In a study assessing the cytotoxic effects of this compound on MCF-7 cells, researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 6 µM, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Calcium Channel Modulation
Another investigation focused on the effects of this compound on RyR-mediated calcium release in cardiac myocytes. Results showed that this compound significantly enhanced calcium release from the sarcoplasmic reticulum, suggesting its potential use in managing cardiac dysfunctions related to calcium signaling abnormalities .
Summary Table: Biological Activities of this compound
Propiedades
Número CAS |
127709-45-9 |
|---|---|
Fórmula molecular |
C34H27Br5N4O9 |
Peso molecular |
1035.1 g/mol |
Nombre IUPAC |
(12Z,25Z,29S)-5,16,21,32,36-pentabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione |
InChI |
InChI=1S/C34H27Br5N4O9/c35-19-13-18-1-2-27(19)51-28-11-15(5-20(36)30(28)45)3-4-40-33(47)24(42-49)9-16-7-22(38)32(23(39)8-16)52-29-12-17(6-21(37)31(29)46)10-25(43-50)34(48)41-14-26(18)44/h1-2,5-8,11-13,26,44-46,49-50H,3-4,9-10,14H2,(H,40,47)(H,41,48)/b42-24-,43-25-/t26-/m1/s1 |
Clave InChI |
XRCOVLHHCDFIHF-DAQHDTCKSA-N |
SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br |
SMILES isomérico |
C1CNC(=O)/C(=N\O)/CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)C/C(=N/O)/C(=O)NC[C@H](C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br |
SMILES canónico |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br |
Sinónimos |
bastadin 8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















